3,5,6-Trichloropicolinimidamide
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Overview
Description
3,5,6-Trichloropicolinimidamide is a chemical compound with the molecular formula C6H5Cl4N3 It is a derivative of picolinic acid and contains three chlorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropicolinimidamide typically involves the chlorination of picolinic acid derivatives. One common method is the reaction of 3,5,6-trichloropyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors This allows for better control over reaction conditions and improved yield
Chemical Reactions Analysis
Types of Reactions
3,5,6-Trichloropicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of oxides or chlorinated pyridine derivatives.
Reduction: Formation of dechlorinated picolinimidamide derivatives.
Scientific Research Applications
3,5,6-Trichloropicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5,6-Trichloropicolinimidamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. The chlorine atoms enhance its reactivity, allowing it to form strong interactions with target molecules. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloro-2-pyridinol: A degradation product of chlorpyrifos, known for its antimicrobial properties.
3,5,6-Trichloropyridine: A precursor in the synthesis of various chlorinated pyridine derivatives.
Uniqueness
3,5,6-Trichloropicolinimidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H4Cl3N3 |
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Molecular Weight |
224.5 g/mol |
IUPAC Name |
3,5,6-trichloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H4Cl3N3/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1H,(H3,10,11) |
InChI Key |
QXPJRXPXRBYZBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl |
Origin of Product |
United States |
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